(5alpha,22S,24R)-22-hydroxyergostan-3-one
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Overview
Description
(5alpha,22S,24R)-22-hydroxyergostan-3-one is a brassinosteroid, a class of plant hormones that play a crucial role in plant growth and development. This compound is specifically a derivative of 6-deoxocathasterone, where the hydroxy group at position 3 has been oxidized to the corresponding ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
There is limited information on the industrial production methods for (5alpha,22S,24R)-22-hydroxyergostan-3-one. given its classification as a brassinosteroid, it is likely produced through chemical synthesis in specialized laboratories .
Chemical Reactions Analysis
Types of Reactions
(5alpha,22S,24R)-22-hydroxyergostan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 3 can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled laboratory conditions with specific temperature and pH requirements .
Major Products
The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
(5alpha,22S,24R)-22-hydroxyergostan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (5alpha,22S,24R)-22-hydroxyergostan-3-one involves its interaction with specific molecular targets and pathways in plants. It binds to brassinosteroid receptors, triggering a cascade of signaling events that regulate gene expression and promote cell elongation, division, and differentiation . This ultimately leads to enhanced plant growth and development .
Comparison with Similar Compounds
Similar Compounds
6-Deoxocathasterone: The precursor to (5alpha,22S,24R)-22-hydroxyergostan-3-one.
22alpha-Hydroxy-5alpha-campestan-3-one: Another name for this compound.
Campestane: The parent hydride of this compound.
Uniqueness
This compound is unique due to its specific structure and function as a brassinosteroid. Its ability to promote plant growth and development distinguishes it from other similar compounds .
Properties
CAS No. |
208586-82-7 |
---|---|
Molecular Formula |
C28H48O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H48O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h17-20,22-26,30H,7-16H2,1-6H3/t18-,19+,20+,22+,23-,24+,25+,26+,27+,28-/m1/s1 |
InChI Key |
XGIZPVUTLMXXTK-VNSZYHACSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O)C(C)C |
Canonical SMILES |
CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
physical_description |
Solid |
Origin of Product |
United States |
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